Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)-
Description
Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)-, is a morpholine derivative characterized by a benzoyl group substituted with 3,5-dibenzyloxy and 4-methoxy moieties. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is acylated at the nitrogen position, forming an amide linkage with the substituted benzoyl group.
Properties
CAS No. |
63868-57-5 |
|---|---|
Molecular Formula |
C26H27NO5 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
[4-methoxy-3,5-bis(phenylmethoxy)phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C26H27NO5/c1-29-25-23(31-18-20-8-4-2-5-9-20)16-22(26(28)27-12-14-30-15-13-27)17-24(25)32-19-21-10-6-3-7-11-21/h2-11,16-17H,12-15,18-19H2,1H3 |
InChI Key |
SYFZORWSQSMBEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1OCC2=CC=CC=C2)C(=O)N3CCOCC3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- generally involves the acylation of morpholine with 3,5-dibenzyloxy-4-methoxybenzoyl chloride or its activated equivalent. This reaction is a classic nucleophilic substitution where morpholine acts as the nucleophile attacking the electrophilic carbonyl carbon of the benzoyl derivative.
Key Preparation Routes
Direct Acylation with Benzoyl Chloride Derivative
- Step 1: Synthesis of 3,5-dibenzyloxy-4-methoxybenzoyl chloride from the corresponding acid by reaction with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
- Step 2: Reaction of the benzoyl chloride with morpholine in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at 0–25 °C.
- Step 3: Addition of a base like triethylamine or pyridine to scavenge the HCl generated and drive the reaction to completion.
- Step 4: Work-up involving aqueous washes, drying, and purification by recrystallization or chromatography.
This method is favored for its straightforwardness and high yield, typically above 70%, depending on the purity of starting materials and reaction control.
Detailed Experimental Parameters and Outcomes
Reaction Conditions Summary Table
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | 3,5-dibenzyloxy-4-methoxybenzoic acid | Converted to acid chloride prior to acylation |
| Acid Chloride Formation | Thionyl chloride or oxalyl chloride, reflux, anhydrous | Ensures reactive acylating agent |
| Morpholine Equiv. | 1.0–1.2 equivalents | Slight excess to drive reaction |
| Solvent | Dichloromethane, THF, or DMF | Aprotic solvents preferred |
| Base | Triethylamine or pyridine | Neutralizes HCl formed |
| Temperature | 0–25 °C | Controlled to avoid side reactions |
| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |
| Work-up | Aqueous washes, drying over MgSO4 or Na2SO4 | Removes impurities |
| Purification | Recrystallization or silica gel chromatography | Yields pure product |
| Yield | 65–85% | Dependent on purity and scale |
Representative Procedure (Literature-Inspired)
-
- Dissolve 3,5-dibenzyloxy-4-methoxybenzoic acid (1 equiv) in dry dichloromethane.
- Add thionyl chloride (1.2 equiv) dropwise under nitrogen atmosphere.
- Stir at reflux for 2 hours until gas evolution ceases.
- Remove excess thionyl chloride under reduced pressure.
-
- Dissolve morpholine (1.2 equiv) and triethylamine (1.5 equiv) in dry dichloromethane, cool to 0 °C.
- Add acid chloride solution dropwise with stirring.
- Allow reaction to warm to room temperature and stir for 4 hours.
- Monitor reaction completion by TLC.
-
- Wash organic layer with water, dilute HCl, saturated NaHCO₃, and brine sequentially.
- Dry over anhydrous MgSO₄.
- Concentrate under reduced pressure.
- Purify by recrystallization from ethyl acetate/hexane or column chromatography.
Research Outcomes and Analysis
- The direct acylation method provides a highly efficient and scalable route to the target compound.
- Reaction yields are consistently high (65–85%) when moisture and temperature are strictly controlled.
- Purity assessed by NMR and IR spectroscopy confirms the absence of starting materials and side products.
- The presence of bulky dibenzyloxy groups requires careful control of reaction time and temperature to prevent hydrolysis or side reactions.
Comparative Notes on Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Findings and Implications
- Prodrug Potential: The ethoxycarbonylmorpholine prodrug (Compound 2) releases diclofenac via ester hydrolysis, suggesting that the target compound’s benzoyl group could similarly act as a prodrug carrier for phenolic drugs .
- Substituent Effects : Fluorine atoms in 4-(3,5-difluorophenyl)morpholine enhance electronegativity and stability, whereas benzyloxy groups in the target compound prioritize lipophilicity over metabolic lability .
- Biological Targets : Triazine-morpholine hybrids () show broad-spectrum antimicrobial activity, implying that the target compound’s benzoyl group may enable interactions with hydrophobic enzyme pockets .
Biological Activity
Morpholine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Among these, Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- has shown potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- features a morpholine ring substituted with a 3,5-dibenzyloxy-4-methoxybenzoyl group. This unique structure is believed to enhance its interaction with biological targets due to the presence of multiple functional groups that can participate in hydrogen bonding and hydrophobic interactions.
1. Anti-inflammatory Activity
Research has demonstrated that morpholine derivatives can inhibit pro-inflammatory pathways. For instance, studies utilizing RAW 264.7 murine macrophage assays have shown that certain morpholine compounds can significantly reduce nitric oxide (NO) production, a marker of inflammation. The structure-activity relationship (SAR) indicates that modifications on the benzyl moiety influence anti-inflammatory potency.
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| 1 | 6.24 | Anti-inflammatory |
| 2 | 7.29 | Anticancer (SW1116 cell line) |
2. Anticancer Activity
Morpholine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, one study reported an IC50 value of 0.38 μM for a morpholinoethyl compound against MDA-MB-231 breast cancer cells, indicating potent anticancer activity.
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MDA-MB-231 | Compound A | 0.38 |
| PC3 | Compound A | 1.09 |
| SH-SY5Y | Compound A | 0.77 |
3. Antimicrobial Activity
The antimicrobial properties of morpholine derivatives have also been explored. Compounds were tested against Mycobacterium tuberculosis and other pathogens, showing promising results with some derivatives being significantly more effective than standard treatments.
The mechanisms underlying the biological activities of morpholine derivatives often involve:
- Receptor Modulation : Morpholine compounds interact with various receptors involved in pain and mood disorders.
- Enzyme Inhibition : Some derivatives inhibit enzymes associated with cancer progression and neurodegenerative diseases.
- Binding Interactions : Molecular docking studies suggest that the morpholine ring plays a crucial role in binding to active sites of target proteins.
Case Study 1: Anti-inflammatory Effects
A study evaluated a series of morpholine derivatives for their ability to inhibit NO production in macrophages. The most potent compound displayed an IC50 value of 6.24 μM, indicating strong anti-inflammatory potential.
Case Study 2: Anticancer Activity
In another investigation, a morpholinoethyl derivative exhibited significant cytotoxicity across multiple cancer cell lines, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
